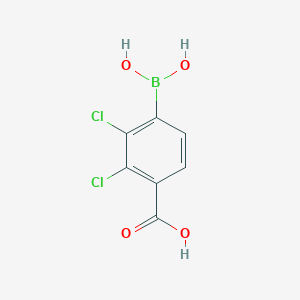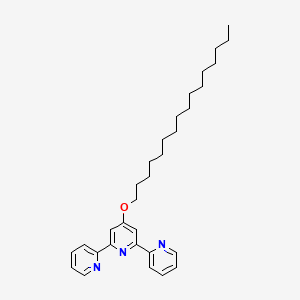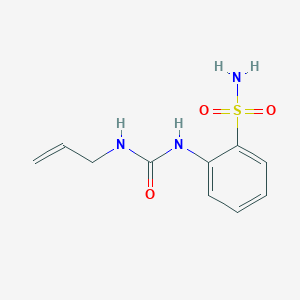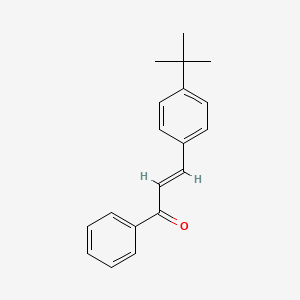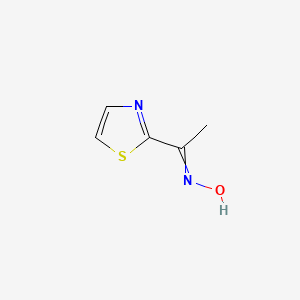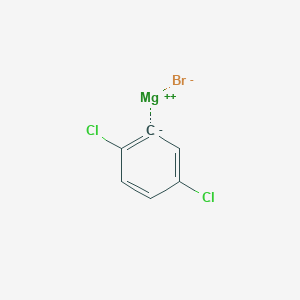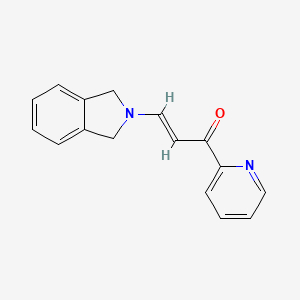
(E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one, also known as E3DPI, is a synthetic compound with a wide range of potential applications. It is a novel compound with a unique structure that has been the subject of much scientific research. E3DPI has been studied for its potential to be used in a variety of applications, including as an anti-cancer agent, a cardiovascular agent, an anti-inflammatory agent, and as a potential therapeutic for neurological disorders.
科学研究应用
(E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has been studied for its potential as an anti-cancer agent. In a study published in the journal Cancer Cell, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one was found to have anti-cancer activity against several human cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has been studied for its potential to be used as a cardiovascular agent. In a study published in the journal Cardiovascular Research, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one was found to have anti-atherosclerotic activity in a mouse model of atherosclerosis.
(E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has also been studied for its potential to be used as an anti-inflammatory agent. In a study published in the journal Inflammation Research, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one was found to have anti-inflammatory activity in a rat model of inflammatory bowel disease. Additionally, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has been studied for its potential to be used as a therapeutic for neurological disorders. In a study published in the journal Neuropharmacology, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one was found to have neuroprotective activity in a mouse model of Parkinson's disease.
作用机制
The exact mechanism of action of (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one is not yet fully understood. However, research suggests that (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one may act on several different molecular targets in order to exert its effects. For example, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. Additionally, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Finally, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has been found to activate the enzyme phosphoinositide 3-kinase (PI3K), which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
(E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has been found to have a variety of biochemical and physiological effects. In cancer cells, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has been found to induce apoptosis, or programmed cell death. Additionally, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has been found to inhibit the growth and proliferation of cancer cells, as well as to reduce the formation of new blood vessels in tumors. In cardiovascular cells, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has been found to reduce the formation of foam cells, which are involved in the development of atherosclerosis. In inflammatory cells, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has been found to reduce the production of pro-inflammatory molecules, such as cytokines and chemokines. Finally, in neurological cells, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has been found to reduce the production of reactive oxygen species, which can lead to neuronal damage.
实验室实验的优点和局限性
(E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one has several advantages for use in laboratory experiments. Firstly, it is a synthetic compound, which means that it can be easily synthesized and is readily available. Secondly, it has a wide range of potential applications, making it a useful compound for a variety of experiments. Finally, it has a relatively low toxicity, making it safe to use in laboratory settings.
However, there are also some limitations to using (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one in laboratory experiments. Firstly, it is a novel compound, and its exact mechanism of action is not yet fully understood. Secondly, it is not commercially available, which can make it difficult to obtain. Finally, it has a relatively high cost, which can make it difficult to use in large-scale experiments.
未来方向
There are several potential future directions for research on (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one. Firstly, further research is needed to elucidate the exact mechanism of action of (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one and to determine its potential therapeutic applications. Secondly, further research is needed to evaluate the safety and efficacy of (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one in humans. Thirdly, further research is needed to develop more efficient and cost-effective synthesis methods for (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one. Finally, further research is needed to explore the potential of (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one for use in other therapeutic applications, such as for the treatment of neurological disorders.
合成方法
(E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one can be synthesized from a variety of starting materials, including 2-pyridin-2-yl-1-propen-1-one, 2-pyridin-2-yl-1-propen-1-ol, and 1,3-dihydro-2H-isoindol-2-one. The synthesis of (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one involves a series of reaction steps, including a Diels-Alder reaction, a Wittig reaction, and a reductive amination. The first step involves the Diels-Alder reaction of 2-pyridin-2-yl-1-propen-1-one and 1,3-dihydro-2H-isoindol-2-one to form an intermediate. This intermediate is then reacted with a Wittig reagent to form a ketone, which is then subjected to reductive amination with 2-pyridin-2-yl-1-propen-1-ol to yield the desired product, (E)-3-(1,3-Dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one.
属性
IUPAC Name |
(E)-3-(1,3-dihydroisoindol-2-yl)-1-pyridin-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-16(15-7-3-4-9-17-15)8-10-18-11-13-5-1-2-6-14(13)12-18/h1-10H,11-12H2/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXJSRAEMDNRRF-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C=CC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2CN1/C=C/C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-dihydro-2H-isoindol-2-yl)-1-(2-pyridinyl)-2-propen-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


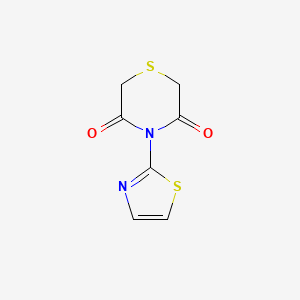

![Ethyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6292286.png)


